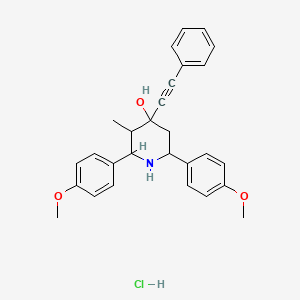![molecular formula C25H23N3O B3889139 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889139.png)
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in excitatory neurotransmission in the central nervous system. DMQX has been used as a research tool to investigate the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone acts as a non-competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central nervous system. By binding to the receptor, this compound blocks the flow of ions through the channel, thereby inhibiting excitatory neurotransmission.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the experimental conditions. It has been reported to decrease neuronal excitability, reduce synaptic plasticity, and inhibit the release of neurotransmitters such as glutamate and acetylcholine. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and selectivity for the ionotropic glutamate receptor. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone and its pharmacological properties. One area of interest is the development of new compounds that are more potent and selective for specific subtypes of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. Finally, there is a need for further studies to explore the potential therapeutic applications of this compound and related compounds in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methylphenyl)-4(3H)-quinazolinone has been widely used as a research tool to investigate the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-8-4-7-11-23(18)28-24(26-22-10-6-5-9-21(22)25(28)29)17-14-19-12-15-20(16-13-19)27(2)3/h4-17H,1-3H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFKGWIBBMGMJW-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3889063.png)
![2-chloro-5-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3889075.png)
![2-[1-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3889089.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B3889092.png)
![2-(diethylamino)-N-{5-[(2,2-diethylhydrazino)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}acetamide dihydrochloride](/img/structure/B3889098.png)

![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889118.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889119.png)
![9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3889126.png)
![3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3889128.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889133.png)
![3-ethyl-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889145.png)
![3-ethyl-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889154.png)
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3889159.png)